molecular formula C15H17N B1673590 1,2-Diphenylpropan-2-amine CAS No. 118910-28-4

1,2-Diphenylpropan-2-amine

Cat. No.: B1673590
CAS No.: 118910-28-4
M. Wt: 211.30 g/mol
InChI Key: JINQHBRSXWQJAZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known to be a metabolite of the (s,r)-isomer of remacemide , which suggests it may interact with similar targets, such as NMDA receptors.

Mode of Action

Given its structural similarity to Remacemide, it may also act as an antagonist at NMDA receptors, inhibiting the action of the neurotransmitter glutamate .

Result of Action

It has been reported to have anticonvulsant properties , suggesting it may have effects on neuronal excitability.

Biochemical Analysis

Biochemical Properties

1,2-Diphenylpropan-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme monoamine oxidase (MAO), where this compound acts as a substrate, leading to its oxidative deamination. This interaction is crucial for understanding the compound’s metabolic fate and its potential effects on neurotransmitter levels .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving neurotransmitters. The compound can modulate the release and reuptake of neurotransmitters such as dopamine and serotonin, impacting cellular metabolism and gene expression. These effects are significant in understanding the compound’s potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to monoamine oxidase, leading to its inhibition. This inhibition results in increased levels of neurotransmitters in the synaptic cleft, enhancing neurotransmission. Additionally, this compound can influence gene expression by modulating transcription factors involved in neurotransmitter synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but it can degrade when exposed to light and air. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models. These effects include prolonged neurotransmitter release and altered cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance cognitive function and reduce anxiety-like behaviors. At high doses, it can lead to toxic effects, including neurotoxicity and oxidative stress. These findings highlight the importance of dosage optimization for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, including oxidation and conjugation. The primary enzyme involved in its metabolism is monoamine oxidase, which catalyzes its oxidative deamination. The resulting metabolites are further processed by conjugation reactions, leading to their excretion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Additionally, it can accumulate in specific tissues, influencing its overall pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it interacts with monoamine oxidase. This localization is crucial for its biochemical activity, as it allows the compound to modulate neurotransmitter levels effectively. Additionally, post-translational modifications may direct this compound to other cellular compartments, influencing its overall function .

Preparation Methods

The synthesis of FPL-12495 involves the preparation of its parent compound, remacemide, followed by its metabolic conversion. The specific synthetic routes and reaction conditions for FPL-12495 are not widely documented, but it is known to be a monohydrochloride metabolite of remacemide

Chemical Reactions Analysis

FPL-12495 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not extensively detailed in the literature. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

1,2-diphenylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-15(16,14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2-11H,12,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINQHBRSXWQJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60922810
Record name 1,2-Diphenylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118910-28-4
Record name Fpl 12495
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118910284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Diphenylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-diphenylpropan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESGLYCINYLREMACEMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4YZY7Y66V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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